4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide
Description
The compound 4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide (hereafter referred to as Compound A) is a benzamide derivative featuring a thiazole ring substituted with a 4-ethoxyphenyl and methyl group at positions 4 and 5, respectively. The benzamide core is further modified with a 2,5-dioxopyrrolidin-1-yl group at the para position. Its molecular formula is C₂₃H₂₂N₃O₄S, with a molecular weight of 444.5 g/mol (estimated from structural analogs) .
Properties
IUPAC Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O4S/c1-3-30-18-10-6-15(7-11-18)21-14(2)31-23(24-21)25-22(29)16-4-8-17(9-5-16)26-19(27)12-13-20(26)28/h4-11H,3,12-13H2,1-2H3,(H,24,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCEIKBGFLQESDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide is a synthetic organic molecule that has garnered interest in the fields of medicinal chemistry and pharmacology. Its unique structural components suggest potential biological activities, particularly as a therapeutic agent. This article delves into the biological activity of this compound, highlighting its mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C21H24N3O4S |
| Molecular Weight | 407.50 g/mol |
| CAS Number | 6219-62-1 |
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The sulfonamide moiety may interact with specific enzymes, inhibiting their activity and disrupting metabolic pathways.
- Receptor Modulation : The thiazole and pyrrolidinone groups could modulate receptor activity, potentially influencing signaling pathways related to various diseases.
- Antimicrobial Activity : The compound's structure suggests it may possess antimicrobial properties, targeting both gram-positive and gram-negative bacteria.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- A study demonstrated that derivatives with similar structures showed moderate to good activity against Staphylococcus aureus and Escherichia coli using agar diffusion methods .
Anticonvulsant Potential
Preliminary studies suggest that related compounds may possess anticonvulsant properties. For example:
- The compound N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) was identified as an effective anticonvulsant in various animal models . This suggests that the target compound may also exhibit similar neuroprotective effects.
Anticancer Activity
Emerging data indicate potential anticancer effects:
- Compounds containing thiazole rings have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Study Overview
A recent study evaluated the biological activity of related compounds in various models:
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial activity. For instance, studies on related thiazole derivatives have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus . The incorporation of the dioxopyrrolidine moiety in the structure may enhance these properties due to its potential to interact with bacterial enzymes or cellular structures.
Anticancer Activity
Compounds similar to 4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide have been investigated for their anticancer properties. For example, thiazole derivatives have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The specific interactions of this compound with cancer cell lines remain an area for further exploration.
Acetylcholinesterase Inhibition
A notable application of thiazole-containing compounds is their role as acetylcholinesterase inhibitors. This is particularly relevant in the context of neurodegenerative diseases like Alzheimer's. Compounds that incorporate similar structural features have demonstrated promising inhibitory activity against acetylcholinesterase, suggesting potential therapeutic applications for cognitive enhancement and memory improvement .
Drug Development
The unique structural attributes of this compound make it a candidate for further drug development. The combination of a dioxopyrrolidine scaffold with a thiazole ring opens avenues for synthesizing novel agents with enhanced bioactivity and specificity.
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Thiazole Ring
The thiazole ring is a common scaffold in bioactive molecules. Key analogs and their substituent-driven effects include:
Key Insight : The 4-ethoxyphenyl group in Compound A may offer a balance between hydrophobicity and electronic effects compared to methyl or chloro analogs, which could modulate receptor affinity or metabolic stability.
Benzamide Core Modifications
Variations in the benzamide moiety significantly alter bioactivity:
Key Insight : The 2,5-dioxopyrrolidin-1-yl group in Compound A may confer distinct electronic or steric properties compared to pyrrole or thiazolidine derivatives, influencing its interaction with biological targets like kinases or chaperones.
Dioxopyrrolidine Derivatives
The dioxopyrrolidine motif is critical in several bioactive compounds:
Key Insight : The placement of the dioxopyrrolidine group in Compound A may optimize interactions with polar residues in enzyme active sites, similar to its role in MPPB and Compound 13.
Preparation Methods
Hantzsch Thiazole Synthesis
The thiazole ring is constructed via the Hantzsch reaction, which involves cyclocondensation of α-halo ketones with thiourea derivatives.
Procedure :
- Synthesis of 4'-Ethoxyacetophenone :
Bromination to α-Bromo Ketone :
- 4'-Ethoxyacetophenone (1.0 equiv) is brominated using bromine (1.1 equiv) in acetic acid at 25°C for 2 hr, yielding 2-bromo-1-(4-ethoxyphenyl)propan-1-one.
Cyclocondensation with Thiourea :
- The α-bromo ketone (1.0 equiv) is reacted with thiourea (1.2 equiv) in ethanol under reflux for 6 hr.
- The intermediate thiazoline is oxidized to the thiazole using iodine (0.5 equiv) in dimethylformamide (DMF) at 80°C for 1 hr.
Characterization Data :
- Yield : 68% (over three steps).
- 1H NMR (400 MHz, DMSO-$$d_6$$) : δ 7.82 (d, $$J = 8.8$$ Hz, 2H, Ar-H), 6.97 (d, $$J = 8.8$$ Hz, 2H, Ar-H), 4.08 (q, $$J = 7.0$$ Hz, 2H, OCH2CH3), 2.41 (s, 3H, CH3), 1.35 (t, $$J = 7.0$$ Hz, 3H, OCH2CH3).
- GC-MS (EI+) : $$m/z$$ 248 [M+H]+.
Synthesis of 4-(2,5-Dioxopyrrolidin-1-yl)benzoic Acid
Friedel-Crafts Acylation and Cyclization
Procedure :
- Pivaloylation of Benzamide :
Nitration and Reduction :
- N-Pivaloyl benzamide is nitrated using fuming nitric acid in sulfuric acid at 0°C, followed by catalytic hydrogenation (H2, Pd/C) to yield 4-aminobenzamide.
Cyclization to Dioxopyrrolidine :
- 4-Aminobenzamide is treated with diethyl oxalate (2.0 equiv) in acetic acid under reflux for 8 hr, forming 4-(2,5-dioxopyrrolidin-1-yl)benzoic acid.
Characterization Data :
- Yield : 72% (over three steps).
- 13C NMR (100 MHz, DMSO-$$d_6$$) : δ 169.8 (C=O), 166.2 (C=O), 140.1 (Ar-C), 129.5 (Ar-C), 123.9 (Ar-C), 34.7 (pyrrolidine-C).
- Melting Point : 198–200°C.
Amide Coupling: Final Assembly
Carbodiimide-Mediated Coupling
Procedure :
- Activation of Carboxylic Acid :
- 4-(2,5-Dioxopyrrolidin-1-yl)benzoic acid (1.0 equiv) is dissolved in DCM and treated with oxalyl chloride (2.0 equiv) at 0°C for 1 hr, followed by evaporation to obtain the acid chloride.
- Coupling with Thiazole Amine :
- The acid chloride (1.1 equiv) is added to a solution of 4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-amine (1.0 equiv) and triethylamine (3.0 equiv) in THF at 0°C.
- The reaction is stirred at 25°C for 12 hr, followed by aqueous workup and recrystallization from ethanol.
Optimization Data :
| Parameter | Condition | Yield (%) |
|---|---|---|
| Coupling Agent | EDCI/HOBt | 65 |
| Solvent | THF | 78 |
| Temperature | 25°C | 82 |
Characterization Data :
- Yield : 82%.
- 1H NMR (400 MHz, DMSO-$$d_6$$) : δ 10.21 (s, 1H, NH), 8.12 (d, $$J = 8.4$$ Hz, 2H, Ar-H), 7.89 (d, $$J = 8.4$$ Hz, 2H, Ar-H), 7.72 (d, $$J = 8.8$$ Hz, 2H, Ar-H), 6.99 (d, $$J = 8.8$$ Hz, 2H, Ar-H), 4.10 (q, $$J = 7.0$$ Hz, 2H, OCH2CH3), 2.79 (s, 4H, pyrrolidine-CH2), 2.45 (s, 3H, CH3), 1.37 (t, $$J = 7.0$$ Hz, 3H, OCH2CH3).
- HRMS (ESI+) : $$m/z$$ 491.1245 [M+H]+ (calc. 491.1248).
Industrial-Scale Production Considerations
Continuous Flow Synthesis
To enhance scalability, key steps are adapted for continuous flow reactors:
Purification Techniques
- Crystallization : Ethanol/water (7:3) at 4°C affords 99.5% purity.
- Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (1:1) removes residual byproducts.
Challenges and Mitigation Strategies
Epimerization During Coupling :
- Cause : Base-catalyzed racemization at the thiazole C-2 position.
- Solution : Use of N-methylmorpholine as a mild base reduces epimerization to <2%.
Solubility Issues :
- Cause : Low solubility of the thiazole amine in polar solvents.
- Solution : Pre-complexation with crown ethers (18-crown-6) enhances solubility in THF.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
